molecular formula C26H28N4O3 B11279193 2-(4-Methoxyphenyl)-4-{[4-(piperidine-1-carbonyl)phenyl]methyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one

2-(4-Methoxyphenyl)-4-{[4-(piperidine-1-carbonyl)phenyl]methyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one

Cat. No.: B11279193
M. Wt: 444.5 g/mol
InChI Key: PHQNRTVKJPDIDE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-{[4-(piperidine-1-carbonyl)phenyl]methyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-{[4-(piperidine-1-carbonyl)phenyl]methyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-methoxyphenyl group: This step may involve a substitution reaction using a suitable methoxyphenyl derivative.

    Attachment of the piperidine-1-carbonyl group: This can be done through an acylation reaction using piperidine and a carbonyl source.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4H-pyrazolo[1,5-A]pyrimidin-5-one: Lacks the piperidine-1-carbonyl group.

    4-{[4-(Piperidine-1-carbonyl)phenyl]methyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one: Lacks the 4-methoxyphenyl group.

Uniqueness

The presence of both the 4-methoxyphenyl and piperidine-1-carbonyl groups in 2-(4-Methoxyphenyl)-4-{[4-(piperidine-1-carbonyl)phenyl]methyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one makes it unique, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[[4-(piperidine-1-carbonyl)phenyl]methyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C26H28N4O3/c1-33-22-11-9-20(10-12-22)23-17-24-29(25(31)13-16-30(24)27-23)18-19-5-7-21(8-6-19)26(32)28-14-3-2-4-15-28/h5-12,17H,2-4,13-16,18H2,1H3

InChI Key

PHQNRTVKJPDIDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3CCC(=O)N(C3=C2)CC4=CC=C(C=C4)C(=O)N5CCCCC5

Origin of Product

United States

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